Product packaging for 2-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid(Cat. No.:CAS No. 10366-91-3)

2-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid

Cat. No.: B154689
CAS No.: 10366-91-3
M. Wt: 300.26 g/mol
InChI Key: TZPBMNKOLMSJPF-UHFFFAOYSA-N
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Description

Contextualizing Salicylic (B10762653) Acid (SA) as a Phytohormone in Plant Physiology

Salicylic acid (SA) is a phenolic phytohormone that is integral to the regulation of numerous processes in plant growth and development. frontiersin.orgnumberanalytics.com It acts as a critical signaling molecule, influencing everything from seed germination and root growth to flowering and senescence. numberanalytics.comresearchgate.net SA is synthesized from chorismate via two distinct pathways, the isochorismate (IC) and the phenylalanine ammonia-lyase (PAL) pathways. frontiersin.org The predominant pathway can vary between plant species. frontiersin.org

Beyond its role in normal plant development, SA is a key mediator of plant defense responses to both biotic and abiotic stresses. researchgate.netnih.gov It is instrumental in activating systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense mechanism against pathogens. nih.gov SA also interacts with other phytohormone signaling pathways, including those of auxin, jasmonic acid, and ethylene (B1197577), to fine-tune plant growth and defense strategies. numberanalytics.comresearchgate.net The concentration of SA is a critical factor, with different levels having either stimulatory or inhibitory effects on plant growth depending on the species. frontiersin.org

Overview of Salicylic Acid 2-O-β-D-Glucoside (SAG) as a Major Conjugate in Plants

In plants, the levels of active SA are tightly controlled, in part through its conversion to various conjugates. The most prominent of these is Salicylic Acid 2-O-β-D-glucoside (SAG). nih.gov SAG is formed through the process of glucosylation, where a glucose molecule is attached to the SA molecule. nih.gov This conversion is catalyzed by enzymes known as UDP-glucosyltransferases (UGTs). nih.govnih.gov

Specifically, in the model plant Arabidopsis thaliana, two key enzymes, UGT74F1 and UGT74F2, are involved in the glucosylation of SA. nih.govnih.gov While both are homologous, they exhibit different product specificities. UGT74F1 primarily forms SAG, whereas UGT74F2 can produce both SAG and another conjugate, salicylic acid glucose ester (SGE). nih.govnih.gov SAG appears to be the more prevalent and stable storage form in many plants. nih.gov The formation of SAG is a critical metabolic process, allowing the plant to manage the concentration of free, active SA. nih.govresearchgate.net

Fundamental Role of SAG as an Inactive Storage Form of Salicylic Acid

The conjugation of SA to form SAG serves as a mechanism to render the hormone inactive. nih.gov This inactive form can then be transported and stored within the plant, most notably in the vacuole. nih.govnih.gov This sequestration prevents the biologically active SA from exerting its effects until it is needed. nih.gov

When the plant requires an increase in active SA, for instance, during a pathogen attack, SAG can be hydrolyzed to release free SA. nih.govnih.gov This rapid release from a stored pool allows for a swift and robust defense response. The accumulation of SAG often parallels the increase in free SA during such responses, highlighting its role as a readily available reservoir. nih.gov Therefore, SAG functions as a crucial component of the plant's ability to dynamically regulate SA levels, balancing the needs for growth and defense. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O8 B154689 2-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid CAS No. 10366-91-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O8/c14-5-8-9(15)10(16)11(17)13(21-8)20-7-4-2-1-3-6(7)12(18)19/h1-4,8-11,13-17H,5H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPBMNKOLMSJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50902207
Record name NoName_1429
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50902207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Salicylic acid beta-D-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10366-91-3
Record name Salicylic acid beta-D-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

162 - 165 °C
Record name Salicylic acid beta-D-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of Salicylic Acid 2 O β D Glucoside

De Novo Biosynthesis of Salicylic (B10762653) Acid (SA) Precursors in Plants

Plants have evolved two primary pathways to synthesize salicylic acid, both originating from the primary metabolite, chorismate. mdpi.comfrontiersin.org These are the Isochorismate Synthase (ICS) pathway and the Phenylalanine Ammonia-Lyase (PAL) pathway. frontiersin.orgnih.gov While both pathways can operate simultaneously, their relative importance can vary between different plant species. frontiersin.orgnih.gov

The Isochorismate Synthase (ICS) Pathway in Salicylic Acid Production

The Isochorismate Synthase (ICS) pathway is considered the major route for SA synthesis in many plants, including the model organism Arabidopsis thaliana, contributing to over 90% of SA production, particularly in response to pathogen infection. mdpi.comnsf.govnih.gov This pathway begins in the plastids where the enzyme isochorismate synthase (ICS) converts chorismate to isochorismate. mdpi.comfrontiersin.orgresearchgate.net In Arabidopsis, two genes, ICS1 and ICS2, encode for this enzyme, with ICS1 (also known as SID2 or EDS16) being responsible for the majority of pathogen-induced SA synthesis. nsf.govresearchgate.net

Following its synthesis in the chloroplast, isochorismate is transported to the cytosol by the transporter protein EDS5. nsf.gov In the cytosol, the enzyme PBS3 (avrPphB Susceptible 3) catalyzes the conjugation of isochorismate with L-glutamate to form isochorismate-9-glutamate. frontiersin.orgnsf.gov In members of the Brassicaceae family, another enzyme, EPS1 (ENHANCED PSEUDOMONAS SUSCEPTIBILITY 1), which functions as an isochorismate-9-glutamate pyruvoyl-glutamate lyase (IPGL), then accelerates the conversion of isochorismate-9-glutamate into salicylic acid. nsf.gov In plants outside of the Brassicaceae family, it is believed that SA is primarily formed from isochorismate-9-glutamate through spontaneous decay. nsf.gov

The Phenylalanine Ammonia-Lyase (PAL) Pathway in Salicylic Acid Production

The Phenylalanine Ammonia-Lyase (PAL) pathway represents an alternative route for salicylic acid biosynthesis. frontiersin.orgnih.gov This pathway also starts with chorismate, which is first converted to prephenate by chorismate mutase. frontiersin.org A series of enzymatic steps then leads to the formation of L-phenylalanine. The key enzyme of this pathway, phenylalanine ammonia-lyase (PAL), then converts L-phenylalanine to trans-cinnamic acid. nih.govnih.gov Subsequent reactions, including the shortening of the side chain and hydroxylation of the aromatic ring, eventually lead to the formation of salicylic acid. nih.govnih.gov

The significance of the PAL pathway in SA production appears to vary among plant species. For instance, in tobacco plants infected with the Tobacco mosaic virus, studies have shown a substantial increase in PAL activity and gene expression, suggesting that the PAL pathway is the main route for SA synthesis in this context. jst.go.jp In contrast, while the PAL pathway does contribute to SA levels in Arabidopsis, its role is considered minor compared to the ICS pathway, especially during pathogen defense. nih.govnih.gov However, in soybean, both the PAL and ICS pathways have been shown to be equally important for pathogen-induced SA biosynthesis. nih.gov Inhibition of PAL has been demonstrated to reduce pathogen-induced SA accumulation in several plant species, highlighting its role in plant defense. nih.govnih.govresearchgate.net

Glucosylation of Salicylic Acid to Salicylic Acid 2-O-β-D-Glucoside

Once synthesized, free salicylic acid can be converted into various derivatives, with glucosylation being a major modification. This process leads to the formation of two main glucose conjugates: salicylic acid 2-O-β-D-glucoside (SAG), where glucose is attached to the hydroxyl group, and salicylic acid glucose ester (SGE), with glucose linked to the carboxyl group. nih.govnih.govnih.gov SAG is generally considered an inactive, water-soluble storage form of SA that can be stored in the vacuole. mdpi.comnih.gov

Enzymatic Catalysis by Salicylic Acid Glucosyltransferases (SAGT)

The glucosylation of salicylic acid is catalyzed by a family of enzymes known as salicylic acid glucosyltransferases (SAGT). nih.govnih.gov These enzymes belong to the broader class of UDP-glucosyltransferases (UGTs), which utilize UDP-glucose as a sugar donor to attach a glucose moiety to a substrate. nih.govnih.gov The expression of SAGT genes is often induced by the application of exogenous SA or by pathogen attack. nih.gov

The enzyme responsible for the formation of SAG is classified as UDP-glucose:salicylic acid glucosyltransferase, with the Enzyme Commission (EC) number 2.4.1.35. nih.gov This enzyme specifically catalyzes the transfer of a glucose molecule from UDP-glucose to the hydroxyl group of salicylic acid. nih.govnih.gov The activity of this enzyme has been characterized in various plant species. For instance, in tobacco, UDP-glucose:SA glucosyltransferase has been partially purified and shown to convert SA to its O-β-D-glucoside. nih.gov

Within the large family of plant UGTs, several members of the UGT74 family have been identified as having activity towards salicylic acid. nih.govnih.gov Interestingly, these enzymes exhibit functional divergence in the products they form. In Arabidopsis thaliana, two key enzymes, UGT74F1 and UGT74F2, are involved in SA glucosylation. nih.govnih.govnih.gov

UGT74F1 primarily catalyzes the formation of salicylic acid 2-O-β-D-glucoside (SAG). nih.govnih.gov

UGT74F2 , on the other hand, is capable of producing both SAG and salicylic acid glucose ester (SGE), with SGE being the major product. nih.govnih.govnih.gov

Comparative Analysis of OsSGT1 and UGT74J1 in Rice Salicylic Acid Glucosylation

In rice (Oryza sativa), the glucosylation of salicylic acid is a finely tuned process involving multiple UGT enzymes, with OsSGT1 and UGT74J1 emerging as key players with distinct roles.

UGT74J1 , in contrast, is a ubiquitously expressed UDP-glucosyltransferase that plays a fundamental role in controlling basal salicylic acid levels in rice. mdpi.comnih.gov Genome editing to create ugt74j1 mutants resulted in a significant accumulation of SA even in the absence of stress. mdpi.comnih.govresearchgate.net This over-accumulation of SA in the mutants led to the constitutive overexpression of pathogenesis-related (PR) genes and enhanced resistance to rice blast, although it was also associated with stunted growth. researchgate.netnih.gov These findings strongly indicate that UGT74J1 is the key enzyme responsible for SA homeostasis under normal physiological conditions. mdpi.comnih.govresearchgate.net The ubiquitous expression of UGT74J1 throughout plant development further supports its role as a constitutive SA-glucosyltransferase. mdpi.comresearchgate.net

Table 1: Comparative Analysis of OsSGT1 and UGT74J1 in Rice

FeatureOsSGT1UGT74J1
Primary Function Catalyzes SA to SAG conversion in chemically induced disease resistance. nih.govControls basal SA homeostasis under non-stressed conditions. mdpi.comnih.gov
Expression Pattern Low basal expression; induced by chemical protectants (e.g., probenazole). nih.govbiorxiv.orgUbiquitously expressed throughout plant development. mdpi.comresearchgate.net
Effect of Knockout/Knockdown Reduced probenazole-induced resistance to blast disease. nih.govHigh accumulation of SA, increased blast resistance, stunted growth. researchgate.netnih.gov
Role in Basal SA Levels Appears to be minor. biorxiv.orgKey enzyme for maintaining basal SA levels. mdpi.comnih.gov

Formation and Significance of Other Salicylate (B1505791) Conjugates, including Methyl Salicylate Glucoside

Beyond the direct glucosylation of salicylic acid, other salicylate conjugates play important roles in plant signaling and metabolism. Methyl salicylate (MeSA), a volatile ester of SA, is a well-known long-distance signal in systemic acquired resistance (SAR). wikipedia.org The glucosylation of MeSA to form methyl salicylate glucoside (MeSAG) has been identified as an additional layer of regulation.

In Arabidopsis thaliana, the enzyme UGT71C3 has been characterized as a methyl salicylate glucosyltransferase. nih.gov This enzyme specifically catalyzes the glucosylation of MeSA. plantae.org The formation of MeSAG is considered a negative regulatory mechanism for SAR. nih.gov By converting MeSA to its non-volatile glucoside, the plant can attenuate the systemic defense signal, thereby fine-tuning the immune response. nih.govplantae.org Overexpression of UGT71C3 leads to increased susceptibility to pathogens, while its mutation results in enhanced resistance, which is associated with higher levels of both MeSA and free SA. plantae.org

Naturally occurring methyl salicylate glycosides are not limited to MeSAG and have been identified in various plant genera, including Gaultheria, Camellia, Polygala, Filipendula, and Passiflora. ingentaconnect.com These compounds often feature a glucopyranosyl unit attached to the methyl salicylate core. ingentaconnect.com

Table 2: Key Enzymes in Salicylate Conjugate Formation

EnzymeOrganismSubstrateProductSignificance
OsSGT1 RiceSalicylic AcidSalicylic Acid 2-O-β-D-Glucoside (SAG)Chemically induced disease resistance. nih.gov
UGT74J1 RiceSalicylic AcidSalicylic Acid 2-O-β-D-Glucoside (SAG)Basal SA homeostasis. mdpi.comnih.gov
UGT71C3 ArabidopsisMethyl Salicylate (MeSA)Methyl Salicylate Glucoside (MeSAG)Negative regulation of systemic acquired resistance (SAR). nih.govplantae.org
CsUGT87E7 Camellia sinensisSalicylic AcidSalicylate Glucose Ester (SGE)Positive role in disease resistance. nih.gov

Subcellular Compartmentalization of Salicylic Acid 2-O-β-D-Glucoside Biosynthesis

The biosynthesis and storage of Salicylic Acid 2-O-β-D-Glucoside are spatially separated within the plant cell, a common strategy for managing the activity of potent signaling molecules. While the initial biosynthesis of salicylic acid occurs in the chloroplast, its subsequent glucosylation and storage are compartmentalized.

The final step of SAG biosynthesis, the transfer of a glucose moiety from UDP-glucose to salicylic acid, is catalyzed by glucosyltransferases. While the precise subcellular location of all SA-glucosyltransferases is not definitively established for all species, the resulting SAG, along with another glucose conjugate, salicylate glucose ester (SGE), is known to accumulate in the cell vacuole. The vacuole serves as a storage compartment for these inactive forms of SA, effectively sequestering them from the cytoplasm where they could otherwise trigger defense responses. This compartmentalization allows the plant to maintain a large pool of readily available SA precursors that can be rapidly hydrolyzed back to active SA by vacuolar glucosidases when an immune response is required.

Hydrolysis and Reactivation Mechanisms of Salicylic Acid 2 O β D Glucoside

Enzymatic Hydrolysis of the Glycosidic Linkage in Salicylic (B10762653) Acid 2-O-β-D-Glucoside

The conversion of the inactive storage form, SAG, back to the active signaling molecule, salicylic acid, is facilitated by the enzymatic cleavage of the β-glucosidic bond. This hydrolysis is a crucial step in mobilizing the plant's defense responses.

Role of β-Glucosidases in the Release of Free Salicylic Acid from SAG

β-Glucosidases (EC 3.2.1.21) are a class of enzymes that catalyze the hydrolysis of β-glucosidic linkages, releasing β-D-glucose from a variety of glucosides and oligosaccharides. researchgate.nettandfonline.com In the context of plant physiology, a significant function of these enzymes is the deglucosylation of inactive phytohormone glucosides, thereby regulating the levels of their active forms. researchgate.nettandfonline.com The release of free salicylic acid from SAG is a prime example of this regulatory mechanism. nih.govnih.gov This process allows for the rapid activation of SA-dependent signaling pathways when the plant encounters stress, such as pathogen attack. nih.govnih.gov The existence of this release mechanism underscores the potential of SAG to act as a ready reservoir for plant immunity. nih.gov

Biochemical Characterization of Specific β-Glucosidase Isozymes with Activity Towards SAG (e.g., OsTAGG2, Os4BGlu13)

Specific β-glucosidase isozymes with a high affinity for SAG have been identified and characterized in various plant species, notably in rice (Oryza sativa).

OsTAGG2: Initially identified for its hydrolytic activity towards tuberonic acid β-D-glucoside (TAG), OsTAGG2 was later found to exhibit significantly higher activity towards SAG. researchgate.nettandfonline.com Recombinant OsTAGG2 produced in Pichia pastoris (rOsTAGG2P) demonstrated 4.5–4.7 times greater activity with SAG as a substrate compared to TAG. researchgate.nettandfonline.com The expression of the gene encoding OsTAGG2 is upregulated in response to wounding and methyl jasmonate, suggesting its involvement in biotic stress responses. researchgate.nettandfonline.com

Os4BGlu13: This rice β-glucosidase has also been shown to hydrolyze SAG. researchgate.net Research indicates that Os4BGlu13 can act on a range of substrates, including helicin (B1673036) and gibberellin glucosyl ester, in addition to SAG. researchgate.net

The characterization of these enzymes provides insight into the specific molecular players responsible for the controlled release of salicylic acid.

EnzymeOrganismSubstrate(s)Optimal pHOptimal Temperature
OsTAGG2 Oryza sativa (Rice)Salicylic acid β-D-glucoside (SAG), Tuberonic acid β-D-glucoside (TAG)3.460 °C
Os4BGlu13 Oryza sativa (Rice)Salicylic acid β-D-glucoside (SAG), Helicin, Gibberellin glucosyl esterNot SpecifiedNot Specified

Regulatory Mechanisms Governing Salicylic Acid 2-O-β-D-Glucoside Hydrolysis in Response to Biological Cues

The hydrolysis of SAG is a tightly regulated process, ensuring that free salicylic acid is released only when needed. The expression of genes encoding β-glucosidases with activity towards SAG is often induced by biological cues such as pathogen infection and wounding. tandfonline.comnih.gov For instance, the transcript levels of OsTAGG2 increase following wounding or treatment with methyl jasmonate, a signaling molecule involved in plant defense. tandfonline.com This transcriptional regulation ensures that the machinery for SA release is synthesized in response to specific stress signals, allowing for a timely and localized defense response.

Intracellular Transport and Vacuolar Storage Dynamics of Salicylic Acid 2-O-β-D-Glucoside

The synthesis and storage of SAG are spatially separated within the plant cell, highlighting a sophisticated transport system. SAG is synthesized in the cytoplasm by SA glucosyltransferases (SAGT). nih.gov Following its synthesis, SAG is transported into the vacuole for storage. nih.govnih.gov Studies in tobacco cell suspension cultures have revealed that this transport across the tonoplast (the vacuolar membrane) is an active process. nih.gov

Physiological and Ecological Significance of Salicylic Acid 2 O β D Glucoside in Plant Biology

Contribution to Plant Defense Responses and Immunity

Salicylic (B10762653) acid 2-O-β-D-glucoside is a key player in the plant's defense arsenal, contributing significantly to both localized and systemic immunity against a broad range of pathogens.

Role in Systemic Acquired Resistance (SAR) Induction and Maintenance

Systemic Acquired Resistance (SAR) is a long-lasting, broad-spectrum immunity that develops in distal, uninfected parts of a plant following an initial localized pathogen attack. frontiersin.org Salicylic acid is a central signaling molecule in the establishment of SAR. nih.govnih.gov The glucosylated form, SAG, serves as an inactive, transportable, and storage form of SA. nih.gov

Following a pathogen infection, both free SA and SAG levels increase in the plant. nih.gov Research in tobacco has shown that the accumulation of SAG parallels that of free SA during the resistance response. nih.gov This accumulation of SAG in distal tissues is a key feature of SAR. frontiersin.org The conversion of SA to SAG is catalyzed by enzymes such as UDP-glucosyltransferases. nih.gov This process allows the plant to build up a reservoir of potential SA in systemic tissues.

The maintenance of SAR is thought to be, in part, facilitated by the gradual release of active SA from the SAG pool. nih.gov This slow-release mechanism ensures a sustained defense-ready state throughout the plant, providing long-term protection against secondary infections. frontiersin.orgnih.gov Studies have demonstrated that SAG is as effective as SA in inducing the expression of defense-related genes, with the induction being preceded by the release of free SA from SAG. nih.gov This suggests a dynamic equilibrium between the active and inactive forms of SA is crucial for the establishment and maintenance of SAR. nih.govnih.gov

Modulation of Pathogenesis-Related (PR) Gene Expression through SA Release

A hallmark of the activation of plant defense, including SAR, is the expression of a suite of pathogenesis-related (PR) genes, which encode proteins with antimicrobial activities. nih.govnih.gov The expression of these genes is tightly regulated by salicylic acid. frontiersin.org

Salicylic acid 2-O-β-D-glucoside acts as a precursor to free SA, and its hydrolysis releases the active hormone, which in turn triggers the expression of PR genes. nih.govnih.gov In tobacco, the application of SAG has been shown to induce PR-1 gene expression, an effect that is preceded by a transient increase in free SA levels. nih.gov This demonstrates the direct link between SAG hydrolysis and the activation of defense gene expression.

The regulation of PR gene expression is a critical component of the plant's immune response. For instance, in Arabidopsis, the induction of acidic PR-1 gene expression is a known marker for SAR activation. nih.gov The accumulation of both free SA and SAG has been correlated with the induction of PR-1 gene expression in response to fungal pathogens. researchgate.net The ability of plants to convert SA to SAG and back again provides a sophisticated mechanism to fine-tune the timing and magnitude of PR gene expression, ensuring an effective and controlled defense response. nih.govuchicago.edu

Interplay with Oxidative Burst and Reactive Oxygen Species (ROS) Signaling Pathways

Upon pathogen recognition, one of the earliest plant defense responses is the rapid production of reactive oxygen species (ROS), a phenomenon known as the oxidative burst. nih.gov ROS, such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), function as signaling molecules in the plant defense network. researchgate.netfrontiersin.org

Salicylic acid 2-O-β-D-glucoside is involved in modulating this ROS signaling. Studies in tobacco suspension cells have revealed that SAG can act as a slow and long-lasting inducer of superoxide generation. nih.gov This prolonged action is attributed to the gradual release of free SA from SAG. nih.gov This sustained, low-level production of ROS can contribute to the establishment of a defense-primed state in the plant.

The interplay between SA and ROS is complex, often involving a feed-forward loop where SA can induce ROS production, and ROS, in turn, can amplify SA synthesis. researchgate.netfrontiersin.org While high concentrations of SA can lead to an oxidative burst and localized cell death, the controlled release of SA from SAG appears to play a more nuanced role in signaling. nih.gov This controlled release helps to avoid the damaging effects of excessive ROS while still activating downstream defense responses. nih.govnih.gov

Involvement in Abiotic Stress Tolerance Mechanisms

Beyond its role in biotic stress responses, salicylic acid and its glucoside conjugate, SAG, are also implicated in helping plants cope with a variety of abiotic stresses.

Responses to Drought, Osmotic Stress, and Salinity

Drought, high salinity, and the resulting osmotic stress are major environmental factors that limit plant growth and productivity. mdpi.comfrontiersin.orgplantarchives.org Salicylic acid has been shown to play a role in mitigating the negative impacts of these stresses. nih.govdoi.org

The accumulation of SAG serves as a mechanism to regulate the levels of active SA, which can influence various physiological processes that contribute to stress tolerance. nih.gov Under saline conditions, plants experience both osmotic stress due to reduced water potential in the soil and ionic stress from the accumulation of toxic ions like Na⁺ and Cl⁻. mdpi.comnih.gov The regulation of SA homeostasis, in which SAG plays a part, can impact a plant's ability to manage these dual stresses. nih.govnih.gov For instance, appropriate levels of SA can help in maintaining cell turgor and ion balance. plantarchives.org

While direct research on the specific role of SAG in drought and salinity tolerance is less extensive than its role in plant defense, the established function of SAG as a storage and transport form of SA suggests its importance in modulating the plant's response to these water-related stresses. nih.govnih.gov

Adaptation to Temperature Extremes (Chilling and Heat Stress)

Temperature extremes, both cold and heat, pose significant threats to plant survival and development. mdpi.com Salicylic acid has been identified as a key signaling molecule in the plant's response to both chilling and heat stress. nih.gov

Studies in Arabidopsis thaliana have shown that endogenous SA levels correlate with basal thermotolerance, the plant's ability to withstand heat stress without prior acclimation. nih.gov While the direct role of SAG in this process is still being elucidated, its function in regulating SA levels is likely crucial. nih.gov For instance, low temperatures have been shown to promote the accumulation of both SA and SAG in Arabidopsis, which is accompanied by the upregulation of genes involved in SA biosynthesis. mdpi.com This suggests that the conversion of SA to SAG is an integral part of the plant's response to cold.

Mitigation of Heavy Metal Toxicity

Salicylic acid (SA) and its glucoside, SAG, play a significant role in helping plants cope with the toxic effects of heavy metals. encyclopedia.pubnih.gov Exogenous application of SA has been shown to alleviate heavy metal stress in various plant species. encyclopedia.pubresearchgate.net For instance, in mustard plants, SA treatment mitigated cadmium (Cd) toxicity, leading to enhanced growth and photosynthesis. encyclopedia.pub This protective effect is partly attributed to the strengthening of the antioxidant defense system, which reduces the levels of harmful reactive oxygen species (ROS) and stabilizes plant membranes. encyclopedia.pub

Similarly, in Brassica campestris under lead (Pb) stress, SA application upregulated the antioxidant system, improved growth and yield, and lowered oxidative damage. encyclopedia.pub The co-application of SA with other compounds like 24-epibrassinolide (B1217166) has been found to be particularly effective in mitigating Pb toxicity in Brassica juncea seedlings by reducing Pb uptake and enhancing the heavy metal tolerance index. encyclopedia.pubnih.gov

The mechanisms by which SA and its derivatives achieve this are multifaceted. They can influence the uptake and accumulation of heavy metals in plant organs, enhance the antioxidant defense system to scavenge ROS, protect membrane stability, and interact with other plant hormones. encyclopedia.pub For example, in maize, SA treatment improved nitrate (B79036) reductase activity and glutathione (B108866) content under heavy metal stress. encyclopedia.pubnih.gov In wheat, it suppressed chlorophyll (B73375) degradation and electrolyte leakage while increasing the production of soluble carbohydrates and proline. encyclopedia.pubnih.gov

Influence on Plant Growth and Developmental Processes

Salicylic acid and its glucoside are not only crucial for defense but also play a significant role in regulating various aspects of plant growth and development. oup.comtechscience.com These processes include seed germination, vegetative growth, photosynthesis, respiration, and senescence. oup.comtechscience.com

Regulation of Seed Germination and Early Seedling Growth

The role of SA in seed germination is complex and often concentration-dependent. oup.commdpi.com While high concentrations of SA (greater than 1 mM) can delay or inhibit germination in Arabidopsis thaliana, lower concentrations have been shown to improve germination and seedling establishment, particularly under abiotic stress conditions. oup.com For instance, low doses of exogenously applied SA can significantly enhance Arabidopsis seed germination under salt, oxidative, and heat stress. oup.com In the presence of 100–150 mM NaCl, where only about 50% of Arabidopsis seeds typically germinate, the addition of 0.05–0.5 mM SA can increase the germination rate to 80%. oup.com

Similarly, in kale, SA treatment effectively alleviated the inhibition of salt stress on seed germination by promoting endogenous SA anabolism, increasing water absorption and seed vigor, and maintaining ion homeostasis. chinbullbotany.com Studies in common bean have also shown that seed treatments with SA can significantly improve germination percentage and rate under cold stress conditions. researchgate.net The mechanism behind this appears to involve the modulation of antioxidant activity, thereby reducing oxidative damage. nih.gov

Role in Leaf Senescence Progression

Salicylic acid is a key regulator of leaf senescence, a programmed process of nutrient remobilization from aging leaves to other parts of the plant. nih.gov The SA-signaling pathway has a demonstrated role in controlling gene expression during developmental senescence. nih.gov For example, the senescence-induced expression of the cysteine protease gene SAG12 is dependent on the presence of SA. nih.gov

Studies on Arabidopsis plants with defects in the SA-signaling pathway, such as npr1 and pad4 mutants, have shown altered expression patterns of senescence-enhanced genes, along with delayed yellowing and reduced necrosis of leaves. nih.gov This suggests that SA is involved in the cell death that occurs during the final stages of senescence. nih.gov In cucumber, SA treatment has been observed to accelerate leaf senescence, leading to chlorophyll degradation, a reduction in photosynthetic efficiency, and an increase in ion leakage. researchgate.net Conversely, treatments that inhibit leaf senescence, such as in Kyoho grapevines exposed to low temperatures, have been shown to be effective when SA is applied. researchgate.net

Balancing Growth-Defense Trade-offs mediated by Salicylic Acid 2-O-β-D-Glucoside Metabolism

Plants often face a trade-off between allocating resources to growth and defense. The metabolism of salicylic acid, particularly the conversion between its active free form and its inactive storage form, SAG, is a critical mechanism for balancing this trade-off. nih.govmdpi.com When a plant is under attack by pathogens, SA levels rise to activate defense responses. mdpi.com However, high levels of SA can often lead to growth inhibition. encyclopedia.pub

The glucosylation of SA to form SAG, catalyzed by enzymes like salicylic acid glucosyltransferases (SAGTs), is a way for the plant to store excess SA and fine-tune its active levels. nih.govoup.com This allows the plant to mount a robust defense response when needed without continuously compromising growth. nih.gov For instance, in Nicotiana benthamiana, overexpressing SAGT led to lower levels of free SA and jasmonic acid (JA), resulting in slightly larger plants but increased susceptibility to viral and bacterial pathogens. researchgate.net Conversely, silencing SAGT increased resistance. researchgate.net This demonstrates the pivotal role of SAGT in mediating the balance between growth and SA/JA-mediated defense for optimal plant fitness. nih.gov

Cross-Talk with Other Phytohormone Signaling Pathways

The effects of salicylic acid and its glucoside are not isolated; they are part of a complex network of interactions with other phytohormone signaling pathways. nih.gov This cross-talk allows plants to fine-tune their responses to a wide array of environmental stimuli. thepharmajournal.com

Interactions with Jasmonic Acid (JA) and Ethylene (B1197577) (ET) Pathways

The signaling pathways of salicylic acid, jasmonic acid (JA), and ethylene (ET) are central to the plant's immune response. nih.gov Conventionally, the SA pathway is activated in response to biotrophic and hemibiotrophic pathogens, while the JA/ET pathways are primarily involved in defense against necrotrophic pathogens and insect herbivores. encyclopedia.pubthepharmajournal.com A significant aspect of this interaction is the often antagonistic relationship between the SA and JA/ET pathways. thepharmajournal.comnih.gov

Activation of the SA pathway can lead to the suppression of JA/ET-mediated defense responses, and vice versa. nih.gov For example, infection of Arabidopsis with a biotrophic pathogen that induces the SA pathway can increase susceptibility to a necrotrophic pathogen by repressing the JA/ET pathway. thepharmajournal.com This antagonism is thought to be a mechanism for the plant to prioritize its defense strategy against a specific type of threat. thepharmajournal.com

Integration with Auxin, Abscisic Acid (ABA), and Gibberellin (GA) Signaling Cascades

The regulation of plant growth, development, and defense requires a sophisticated network of signaling pathways that are finely tuned by various phytohormones. Salicylic acid 2-O-β-D-glucoside (SAG), as the primary storage form of salicylic acid (SA), plays a crucial, albeit indirect, role in modulating these networks. The conversion between active free SA and inactive SAG, catalyzed by UDP-glucosyltransferases (UGTs) like UGT76b1, allows the plant to control the pool of SA available to interact with other hormonal signaling cascades, including those of auxin, abscisic acid (ABA), and gibberellin (GA). nih.govnih.gov This integration is fundamental to managing the trade-offs between growth-related processes and stress responses.

Integration with Auxin Signaling Cascades

The relationship between SA and auxin is predominantly antagonistic, forming a critical axis in the growth-defense trade-off. researchgate.netbiorxiv.org High levels of free SA, which can be released from the SAG pool upon specific stimuli, generally dampen auxin signaling to prioritize defense over growth. nih.govresearchgate.net This crosstalk is managed through multiple molecular touchpoints.

Research findings indicate that SA can repress the expression of key auxin signaling components, including the TIR1/AFB family of auxin receptors. nih.govresearchgate.net By down-regulating these receptors, SA reduces the plant's sensitivity to auxin, thereby inhibiting auxin-mediated growth responses. researchgate.net Furthermore, SA has been shown to modulate auxin transport within the plant by affecting the activity of transporters like protein phosphatase 2A (PP2A), which influences the localization of PIN-FORMED (PIN) auxin efflux carriers. nih.govresearchgate.net

Certain proteins act as direct molecular links between the two pathways. For instance, GH3.5, an early auxin-responsive gene product, can adenylate both indole-3-acetic acid (IAA) and SA, positioning it as a key modulator that integrates signals from both hormones during plant-pathogen interactions. oup.com The accumulation of SAG serves as a homeostatic mechanism; by sequestering excess SA, it can prevent the constitutive suppression of auxin signaling, allowing for normal growth and development when a defense response is not required. nih.govoup.com

Table 1: Summary of Research Findings on SA and Auxin Signaling Integration

Interacting Component/ProcessEffect of SA on Auxin SignalingKey Genes/Proteins InvolvedPhysiological Outcome
Auxin Receptors Repression of expressionTIR1/AFBReduced auxin sensitivity, growth inhibition. nih.govresearchgate.netresearchgate.net
Auxin Transport Modulation of auxin distributionPP2A, PIN proteinsAltered root development and overall plant architecture. nih.govresearchgate.net
Signal Integration Dual-function adenylation of both hormonesGH3.5Modulation of both defense and susceptibility pathways. oup.com
Transcriptional Regulation Antagonistic regulation of gene expressionARFs, PR1, PR2Down-regulation of auxin-responsive genes and up-regulation of defense genes. researchgate.net

Integration with Abscisic Acid (ABA) Signaling Cascades

The interplay between SA and abscisic acid (ABA) is complex and often antagonistic, particularly at the intersection of biotic and abiotic stress responses. nih.govmdpi.com ABA, known as a key stress hormone, generally acts as a negative regulator of plant immunity. nih.gov It can suppress SA accumulation by inhibiting the expression of ISOCHORISMATE SYNTHASE 1 (ICS1), a critical enzyme in the SA biosynthesis pathway. nih.govresearchgate.net This suppression of SA synthesis helps to prevent the activation of defense responses that could compromise the plant's ability to cope with abiotic stresses like drought or salinity. nih.govelsevierpure.com

Conversely, SA signaling can attenuate ABA-mediated responses. nih.govmdpi.com High levels of SA can reduce the accumulation of the core ABA signaling protein NPR1. nih.govresearchgate.net The transcription factor MYB96 has been identified as a mediator in this crosstalk, integrating signals from both ABA and SA pathways to fine-tune the plant's response to combined biotic and abiotic stresses. researchgate.net

The role of SAG in this cascade is to buffer the levels of free SA. During a pathogen attack, SAG is hydrolyzed to release a burst of active SA, which can then antagonize ABA signaling to mount a robust immune response. Once the threat has passed, the re-glycosylation of SA back into SAG helps to lower the free SA pool, thereby relieving the inhibition of ABA signaling and allowing the plant to re-prioritize responses to environmental conditions. nih.govoup.com

Table 2: Summary of Research Findings on SA and ABA Signaling Integration

Interacting Component/ProcessNature of InteractionKey Genes/Proteins InvolvedPhysiological Outcome
SA Biosynthesis ABA suppresses SA accumulationICS1Inhibition of SA-mediated defense responses. nih.govresearchgate.net
ABA Signaling SA attenuates ABA signalingNPR1Reduced sensitivity to ABA. nih.govresearchgate.net
Transcriptional Regulation Co-regulation of stress-responsive genesMYB96, ABREsBalancing responses to simultaneous biotic and abiotic stresses. researchgate.netnih.gov
Hormone Levels Antagonistic regulation of hormone balanceNCEDs, UGTsPrioritization of either defense or abiotic stress tolerance. frontiersin.orgmdpi.com

Integration with Gibberellin (GA) Signaling Cascades

The interaction between SA and gibberellin (GA) is a classic example of the trade-off between plant defense and growth, with the two hormones acting antagonistically. researchgate.netnih.gov GA promotes growth processes such as stem elongation and germination, while SA is central to activating defense mechanisms, often at the cost of growth. nih.govnih.govresearchgate.net

However, this relationship is not exclusively one-sided. Under certain conditions, GA can enhance SA biosynthesis, suggesting a complex feedback loop. nih.govresearchgate.net The conversion of SA to its inactive glucoside, SAG, is a critical regulatory node in this network. By converting free SA to SAG, the plant can dampen the SA signal, which in turn prevents the NPR1-mediated degradation of GID1. nih.govresearchgate.net This allows for the degradation of DELLA proteins and the resumption of GA-promoted growth, providing a mechanism to dynamically balance the allocation of resources between defense and development. frontiersin.org

Table 3: Summary of Research Findings on SA and GA Signaling Integration

Interacting Component/ProcessEffect of SA on GA SignalingKey Genes/Proteins InvolvedPhysiological Outcome
Receptor Interaction SA receptor (NPR1) promotes degradation of GA receptor (GID1)NPR1, GID1Inhibition of GA signaling and suppression of plant growth. researchgate.netnih.gov
Signaling Repressors Stabilization of DELLA proteinsDELLA proteinsRepression of growth-related gene expression. researchgate.netresearchgate.netnih.gov
Hormone Levels SA reduces the accumulation of bioactive GAGA20ox, GA3ox (GA biosynthesis enzymes)Decreased overall GA levels, leading to growth restriction. nih.govresearchgate.netfrontiersin.org
Reciprocal Regulation GA can enhance SA biosynthesisICS1, npr1Fine-tuning of the defense response under specific stress conditions. nih.gov

Molecular Genetics and Omics Based Analysis of Salicylic Acid 2 O β D Glucoside Pathways

Identification and Characterization of Genes Encoding Salicylic (B10762653) Acid Glucosyltransferases

The glucosylation of salicylic acid is catalyzed by a family of enzymes known as UDP-glucosyltransferases (UGTs). These enzymes facilitate the transfer of a glucose moiety from UDP-glucose to the hydroxyl or carboxyl group of SA, forming SAG or salicylic acid glucose ester (SGE), respectively.

In the model plant Arabidopsis thaliana, several UGTs have been identified and characterized for their role in SA glucosylation. UGT74F1 and UGT74F2 are two such enzymes. In vitro studies have shown that UGT74F1 specifically catalyzes the formation of SAG, while UGT74F2 can produce both SAG and SGE. nih.govnih.gov Another Arabidopsis glucosyltransferase, UGT76B1, has also been implicated in controlling the levels of active SA by mediating its glucosylation, thereby balancing plant defense and growth. nih.gov

Transcriptome analysis in various plant species has led to the identification of novel UGTs involved in SA metabolism. For instance, in the tea plant (Camellia sinensis), transcriptomic analysis following SA treatment and infection with the pathogen Pseudopestalotiopsis camelliae-sinensis led to the identification of CsUGT87E7. nih.gov This enzyme was found to be a salicylic acid carboxyl glucosyltransferase, primarily responsible for the formation of SGE. nih.gov Its expression was significantly induced by both SA application and pathogen infection, highlighting its role in the plant's defense response. nih.gov

Similarly, in pear (Pyrus bretschneideri), transcriptome profiling identified several UGT genes that were induced by SA treatment. mdpi.com Among these, three were identified as encoding hydroquinone (B1673460) glucosyltransferases, which may be involved in the final glycosylation step of arbutin (B1665170), a phenolic glycoside. mdpi.com

The identification of these genes has been crucial in understanding the molecular machinery that plants use to regulate SA homeostasis. The following table summarizes some of the key salicylic acid glucosyltransferases identified in different plant species.

Gene/EnzymePlant SpeciesProduct(s)Function
UGT74F1 Arabidopsis thalianaSalicylic acid 2-O-β-D-glucoside (SAG)Catalyzes the formation of SAG from SA. nih.govnih.gov
UGT74F2 (SGT1) Arabidopsis thalianaSalicylic acid 2-O-β-D-glucoside (SAG), Salicylic acid glucose ester (SGE)Catalyzes the formation of both SAG and SGE from SA. nih.gov
UGT76B1 Arabidopsis thalianaGlucosylated SAControls levels of active SA to balance defense and growth. nih.gov
CsUGT87E7 Camellia sinensis (Tea Plant)Salicylic acid glucose ester (SGE)Plays a positive role in disease resistance by modulating SA homeostasis. nih.gov
PbUGT72B1 Pyrus bretschneideri (Pear)ArbutinPotentially involved in the glycosylation step of arbutin synthesis. mdpi.com

Functional Genomics Approaches for Investigating Salicylic Acid 2-O-β-D-Glucoside Metabolism

Functional genomics provides powerful tools to investigate the in vivo roles of genes and enzymes involved in SAG metabolism. Techniques such as mutational analysis, gene knockout studies, and RNA interference have been pivotal in elucidating the physiological significance of SAG homeostasis.

Creating and analyzing mutants with altered expression of SAG-related enzymes has provided significant insights into their functions. For example, in Arabidopsis, a double mutant s3h/dmr6 exhibits a severe stunted-growth phenotype and significantly enhanced resistance to the bacterial pathogen Pseudomonas syringae. biorxiv.org This mutant accumulates significantly higher levels of free SA, SAG, and SGE, demonstrating the critical role of these enzymes in maintaining SA homeostasis and influencing plant growth and defense. biorxiv.org

Overexpression and silencing of salicylic acid glucosyltransferase (SAGT) genes in Nicotiana benthamiana have further clarified their role. nih.gov SAGT-overexpressing plants contained less SA and jasmonic acid (JA) and showed more severe symptoms and higher viral accumulation when inoculated with a virus. nih.gov Conversely, SAGT-silenced plants exhibited increased resistance to both viral and bacterial pathogens. nih.gov These findings indicate that SAGT is a key player in the balance between plant growth and SA/JA-mediated defense. nih.gov

RNA interference (RNAi) is a powerful technique for post-transcriptional gene silencing that has been effectively used to study SAG homeostasis. By introducing double-stranded RNA (dsRNA) corresponding to a target gene, the expression of that gene can be specifically knocked down.

The application of RNAi has also been instrumental in understanding the broader context of SA-mediated defense. For instance, SA has been shown to induce the expression of genes related to the RNA silencing pathway, which is a primary antiviral defense mechanism in plants. researchgate.netnih.gov This suggests a link between SA signaling and the RNAi machinery, where SA may prime the plant for a more robust antiviral response by upregulating key components of the silencing pathway. researchgate.netnih.gov Studies have shown that SA and its derivative, gentisic acid, can induce the expression of Dicer-like and RNA-dependent RNA polymerase genes, which are central to RNAi. nih.gov This interplay between SA and RNAi is crucial for effective defense against RNA pathogens. researchgate.netnih.govnih.gov

Transcriptomic Profiling of Salicylic Acid 2-O-β-D-Glucoside-Related Pathways

Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a global view of gene expression changes in response to various stimuli. This approach has been invaluable in identifying genes and pathways that are regulated by SA and are involved in SAG metabolism.

Upon encountering biotic stressors such as pathogens and insects, plants activate a massive transcriptional reprogramming. In soybean, for instance, inoculation with the fungus Phakopsora pachyrhizi or feeding by Spodoptera exigua larvae leads to the accumulation of free SA and its glycosylated forms. nih.gov This is accompanied by the induced expression of SA-responsive genes, including those with suspected roles in defense and SA homeostasis. nih.gov

Similarly, in sweet orange (Citrus sinensis), continuous feeding by the Asian citrus psyllid (Diaphorina citri) for 14 days resulted in the upregulation of NPR1 and PR-1, key genes in the SA signaling pathway. nih.gov Furthermore, the expression of genes involved in SA modification, such as BSMT-like, MES1-like, and DMR6-like oxygenase, was also affected, leading to changes in the accumulation of their respective metabolites, including salicylic acid 2-O-β-D-glucoside. nih.gov

In potato, a comparative transcriptomic analysis identified thousands of differentially expressed genes in response to exogenous SA treatment. nih.govresearchgate.net These genes were enriched in pathways related to phenylpropanoid biosynthesis, plant hormone signal transduction, and plant-pathogen interactions. nih.govresearchgate.net Notably, multiple pathogenesis-related (PR) genes and transcription factors from the WRKY, ERF, and MYB families were strongly upregulated by SA. nih.govresearchgate.net

The following table provides a snapshot of gene expression changes in response to biotic stress in different plant species.

Plant SpeciesBiotic StressorKey Genes/Pathways AffectedReference
Soybean Phakopsora pachyrhizi (fungus), Spodoptera exigua (insect)SA-responsive genes, including GmNIMIN1, GmWRKY40, GmUGT, GmGH3 nih.gov
Sweet Orange Diaphorina citri (insect)NPR1, PR-1, BSMT-like, MES1-like, DMR6-like oxygenase nih.gov
Potato Exogenous SA (mimicking biotic stress)Phenylpropanoid biosynthesis, Plant hormone signal transduction, MAPK signaling, Plant-pathogen interaction, PR1 genes, WRKY, ERF, MYB, NAC transcription factors nih.govresearchgate.net
Grapevine Coniella diplodiella (fungus)SA defense pathway, VvPR1 frontiersin.org

In addition to biotic stress, plants also face a variety of abiotic stresses, such as drought, salinity, and extreme temperatures. Salicylic acid and its derivatives, including SAG, play a role in mitigating the damage caused by these environmental challenges.

Transcriptomic studies have revealed that SA can induce the expression of a wide range of stress-responsive genes. nih.gov For example, in Arabidopsis thaliana, the transcription factor DREB2A, which is important for heat and drought stress tolerance, is influenced by SA signaling. nih.gov

In the green alga Haematococcus pluvialis, combined treatment with SA and high light stress led to significant changes in the transcriptome. nih.gov Differentially expressed genes were enriched in pathways related to fatty acid biosynthesis and metabolism, as well as the biosynthesis of secondary metabolites like astaxanthin, which is a potent antioxidant. nih.gov

Furthermore, transcriptomic analyses have shown that SA can regulate the expression of various transcription factor families, including WRKY, bHLH, MYB, and NAC, which are known to be key regulators of both biotic and abiotic stress responses. mdpi.comnih.gov These transcription factors, in turn, control the expression of a vast array of downstream genes that contribute to stress tolerance. nih.gov The interplay between SA signaling and these transcription factor networks is a critical component of the plant's ability to adapt to a changing environment.

Differential Gene Expression during Various Plant Developmental Stages

The expression of genes responsible for the synthesis and hydrolysis of SAG is tightly regulated throughout the plant's life cycle, ensuring that appropriate levels of active salicylic acid are available at different developmental stages. The primary enzymes involved are UDP-glucosyltransferases (UGTs), which convert SA to SAG, and β-glucosidases, which hydrolyze SAG back to SA.

Transcriptomic studies across various plant species have revealed that the expression of these genes is not static but fluctuates significantly during key developmental phases such as germination, root growth, flowering, and senescence.

Germination and Seedling Growth: In tobacco, the promoter of a β-1,3-glucanase gene, which belongs to a family capable of hydrolyzing glucose conjugates, is active in newly germinated seedlings nih.gov. This suggests a potential role for SAG hydrolysis in early development. Furthermore, SA signaling, which is modulated by SAG levels, intersects with glucose signaling pathways to regulate primary root growth in Arabidopsis biorxiv.org.

Ubiquitous and Basal Expression: In rice (Oryza sativa), the UDP-glucosyltransferase UGT74J1 is expressed ubiquitously throughout the plant's development. This gene is critical for maintaining basal SA levels, indicating a "housekeeping" function in managing SA homeostasis under normal growth conditions nih.gov.

Flowering: The promoter for the aforementioned tobacco β-1,3-glucanase is also expressed in floral organs, hinting at a role for SA and SAG regulation during the reproductive phase nih.gov.

Leaf Senescence: Leaf senescence, the final stage of leaf development, is strongly associated with changes in SA metabolism. SA levels typically increase in senescing leaves, and the SA signaling pathway is known to regulate the expression of many senescence-associated genes (confusingly also abbreviated as SAGs) nih.gov. Transcriptome analyses in Camellia oleifera and rice have confirmed that plant hormone signal transduction pathways, including SA's, are significantly altered during senescence dntb.gov.uamdpi.com. In Arabidopsis, a loss-of-function mutation in RSE1, a putative glycosyltransferase, leads to accelerated leaf senescence and a significant increase in SA accumulation, directly linking the glucosylation process to the timing of senescence frontiersin.org.

The following table summarizes key research findings on the differential expression of genes involved in the SAG pathway during plant development.

Gene/Enzyme FamilySpecific Gene/EnzymePlant SpeciesDevelopmental StageObserved Expression Pattern/FunctionReference(s)
UDP-Glucosyltransferase (SAGT) UGT74J1Oryza sativa (Rice)Throughout developmentUbiquitously expressed; controls basal SA levels by glucosylation. nih.gov
UDP-Glucosyltransferase (SAGT) RSE1 (putative)Arabidopsis thalianaLeaf SenescenceNegatively regulates leaf senescence; loss-of-function mutant shows increased SA levels and early senescence. frontiersin.org
β-1,3-Glucanase PR-2 Promoter-driven GUSNicotiana tabacum (Tobacco)Germination, FloweringPromoter is active in newly germinated seedlings and floral organs. nih.gov
SA Signaling Pathway Genes NPR1, PAD4Arabidopsis thalianaLeaf SenescenceMutants show delayed senescence, indicating SA signaling is required for normal senescence progression. nih.gov

Integrated Proteomic and Metabolomic Analyses for Systems-Level Understanding of SAG Pathways

To achieve a holistic, systems-level understanding of the salicylic acid 2-O-β-D-glucoside (SAG) pathway, researchers increasingly employ integrated omics approaches. By combining proteomics (the large-scale study of proteins) and metabolomics (the study of metabolites), it is possible to connect the functional enzymatic machinery of the cell with the resulting biochemical landscape. This integrated view is essential for elucidating how plants dynamically regulate the balance between salicylic acid (SA) and its glucosylated form, SAG, in response to developmental cues and environmental stress. nih.gov

Proteomic analyses reveal how the abundance of specific proteins—such as the UGTs that synthesize SAG or the β-glucosidases that hydrolyze it—changes under different conditions. ias.ac.in Simultaneously, metabolomic analyses quantify the resulting fluctuations in the levels of SA, SAG, and other related compounds. mdpi.com This dual approach allows scientists to move beyond gene expression studies (transcriptomics) to confirm that observed changes in mRNA levels translate into functional protein changes and have a direct impact on the plant's metabolic state. researchgate.net

Integrated metabolomic and transcriptomic analyses of cabbage responding to pathogen infection further highlight the reprogramming of SA metabolism, showing a tight correlation between the upregulation of SA pathway genes and the accumulation of SA and related defense metabolites. While these studies primarily integrate transcriptomics and metabolomics, they lay the groundwork for future proteomic verifications to complete the systems-level picture.

The table below summarizes key studies that utilize proteomic and/or metabolomic approaches to understand the SA/SAG pathways.

Research FocusPlant SpeciesOmics ApproachKey Findings Linking Proteome and MetabolomeReference(s)
SA-Induced Resistance Oryza sativa (Rice)Proteomics (2-DE, MALDI-TOF MS/MS)SA treatment altered the abundance of 36 proteins (defense, metabolism, signaling) and increased ROS levels (a metabolic product), linking the proteomic shift to a metabolic and defense response. nih.gov
SA Response Arabidopsis thalianaProteomics (2-DE, MALDI-TOF MS/MS)SA treatment changed the abundance of 63 soluble proteins, upregulating defense-related proteins (PR10a, WRKY4) and energy production enzymes, demonstrating a shift to a "defense mode" at the protein level. ias.ac.in
Growth-Defense Balance Nicotiana benthamiana (Tobacco)Metabolomics (LC-MS), Gene Expression AnalysisOverexpression of the SAGT protein resulted in decreased metabolic accumulation of SA and JA. Silencing SAGT increased SA levels and enhanced disease resistance. This directly links the level of one protein to the plant's metabolome and phenotype. nih.govnih.gov
SA Biosynthesis Pathway Prunus persica (Peach)Metabolomics (LC-MS), Biochemical AssaysLinked the cyanogenesis metabolic pathway to SA biosynthesis. Showed that mandelonitrile (B1675950) (a metabolite) treatment increased levels of SA via the precursor benzoic acid, proposing a new metabolic route to SA. oup.comnih.gov

Advanced Methodologies for Salicylic Acid 2 O β D Glucoside Research

Analytical Techniques for Quantification and Structural Elucidation

Precise quantification and structural confirmation of SAG in complex biological matrices are fundamental to understanding its physiological roles. Researchers utilize a range of powerful analytical techniques to achieve this.

High-Performance Liquid Chromatography (HPLC) for SAG Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of SAG and its related compounds. nih.govnih.gov A common approach involves extracting free SA and SA-glucosides from plant tissues using a mixture of ethanol (B145695) and methanol (B129727). nih.gov To quantify total SA, the extract is subjected to acidic hydrolysis to convert SAG and other glucosides into free SA. nih.govfarmaciajournal.com

The separation is typically performed on a C18 reversed-phase column with a gradient elution using methanol and water, both containing a small percentage of trifluoroacetic acid (TFA) to ensure the carboxylic acids are in their protonated form. nih.gov Detection is often achieved using a fluorescence detector, which offers high sensitivity and selectivity for salicylic (B10762653) acid. nih.govfarmaciajournal.comresearchgate.net An internal standard, such as o-anisic acid, is often used to correct for variations in extraction efficiency and injection volume. nih.gov

Table 1: Typical HPLC Parameters for SAG Analysis

ParameterValue
Column C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov
Mobile Phase Gradient of Methanol and Water with 0.1% TFA nih.gov
Flow Rate 1 mL/min nih.govresearchgate.net
Column Temperature 30 °C nih.gov
Detection Fluorescence (Excitation: ~305-310 nm, Emission: ~407-450 nm) nih.govfarmaciajournal.comresearchgate.net
Injection Volume 10-20 µL nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of salicylic acid and its derivatives. researchgate.netresearchgate.net Due to the low volatility of these compounds, a derivatization step is necessary to convert them into more volatile forms suitable for GC analysis. hmdb.ca This often involves silylation to create trimethylsilyl (B98337) (TMS) derivatives. hmdb.ca

Following derivatization, the sample is injected into the GC, where the compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. nih.gov While highly sensitive, GC-MS methods for SA and SAG can be more complex and time-consuming than HPLC due to the derivatization step. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UHPLC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) have become indispensable tools for the sensitive and specific quantification of SAG and other plant hormones. researchgate.netresearchgate.netnih.gov These techniques couple the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In LC-MS/MS, after chromatographic separation, the parent ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides a high degree of specificity, minimizing interference from the complex plant matrix. nih.gov UHPLC systems, with their smaller particle size columns, offer higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.gov

Biosensor-Based Quantification Methods for Salicylic Acid 2-O-β-D-Glucoside and its Derivatives

Biosensors offer a rapid, simple, and often inexpensive alternative for the quantification of salicylic acid and its derivatives. nih.govresearchgate.netnih.gov One notable example is a bacterial biosensor, Acinetobacter sp. ADPWH_lux, which is engineered to produce luminescence in response to free SA but not SAG. nih.govresearchgate.netnih.gov

To quantify SAG using this biosensor, a crude plant extract is treated with β-glucosidase to hydrolyze SAG into free SA. nih.govresearchgate.netnih.gov The resulting increase in luminescence, measured with a luminometer, is proportional to the amount of SAG originally present in the sample. nih.govresearchgate.netnih.gov This method has been shown to be more sensitive than GC-MS in some applications and is amenable to high-throughput screening. nih.govresearchgate.netnih.gov Another approach involves electrochemical biosensors, which can be fabricated on screen-printed electrodes for in vivo monitoring of SA in living plants. rsc.org

In Vitro Enzymatic Assays for Characterizing Glucosyltransferases and β-Glucosidases Involved in SAG Metabolism

Understanding the enzymes that synthesize and hydrolyze SAG is crucial for elucidating its role in plant physiology. In vitro enzymatic assays are essential for characterizing the activity and substrate specificity of these enzymes. nih.gov

Glucosyltransferases (GTs) are responsible for the synthesis of SAG from salicylic acid and a sugar donor, typically UDP-glucose. nih.gov Assays for GT activity often involve incubating the enzyme with salicylic acid and a radiolabeled or fluorescently tagged sugar donor. nih.gov The formation of the glucosylated product can then be quantified by various methods, including chromatography or scintillation counting. nih.gov

β-Glucosidases catalyze the hydrolysis of SAG back to free salicylic acid and glucose. sigmaaldrich.comresearchgate.net The activity of these enzymes can be measured using a variety of substrates. A common method employs the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG). sigmaaldrich.comresearchgate.netassaygenie.com The β-glucosidase cleaves pNPG, releasing p-nitrophenol, a yellow compound that can be quantified spectrophotometrically at 405 nm. sigmaaldrich.comresearchgate.netassaygenie.com Alternatively, the natural substrate, SAG, can be used, and the released glucose can be measured using a coupled enzymatic assay or a glucometer. nih.gov

Table 2: Common Substrates for In Vitro β-Glucosidase Assays

SubstrateDetection MethodReference
p-Nitrophenyl-β-D-glucopyranoside (pNPG) Spectrophotometry (405 nm) sigmaaldrich.comresearchgate.netassaygenie.com
Salicin Glucometer nih.gov
Salicylic Acid 2-O-β-D-Glucoside (SAG) HPLC, GC-MS, or Biosensor nih.govnih.gov

Heterologous Expression Systems for Recombinant Enzyme Production and Characterization

To obtain sufficient quantities of pure glucosyltransferases and β-glucosidases for detailed characterization, researchers often turn to heterologous expression systems. This involves cloning the gene encoding the enzyme of interest into a host organism that can produce large amounts of the recombinant protein. nih.gov

Escherichia coli is a commonly used host for expressing these enzymes due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors. nih.govnih.gov However, for some plant enzymes, particularly those that require post-translational modifications, eukaryotic expression systems such as the yeast Pichia pastoris or insect cell lines may be more suitable. tandfonline.com

Once expressed, the recombinant enzyme can be purified using various chromatographic techniques, such as affinity chromatography (e.g., using a His-tag) or size-exclusion chromatography. The purified enzyme can then be used in the in vitro assays described above to determine its kinetic parameters (e.g., Km and kcat), substrate specificity, optimal pH, and temperature. tandfonline.comresearchgate.net This detailed biochemical characterization is essential for understanding the enzyme's role in SAG metabolism in vivo. nih.gov

Chemical Synthesis of Salicylic Acid β-D-Glucoside and Analogues for Research Purposes.

The generation of Salicylic Acid β-D-Glucoside and its analogues for research applications is achieved through both traditional chemical synthesis and modern chemoenzymatic and biosynthetic strategies. These approaches allow for the production of these compounds to investigate their biological roles and to develop new derivatives with potentially enhanced or novel properties.

Synthetic Routes for Salicylic Acid Glucosides.

The primary chemical method for synthesizing Salicylic Acid β-D-Glucoside is the Koenigs-Knorr reaction, a well-established procedure for the formation of glycosidic bonds. This reaction involves the coupling of a glycosyl halide with an alcohol or, in this case, the phenolic hydroxyl group of a salicylic acid derivative.

A typical synthetic route involves the reaction of a protected glycosyl donor, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose), with methyl salicylate (B1505791). The use of a protecting group on the carboxylic acid of salicylic acid, such as a methyl ester, prevents unwanted side reactions. The reaction is facilitated by a promoter, typically a heavy metal salt like silver(I) carbonate or silver(I) oxide, which activates the glycosyl halide. Cadmium carbonate has also been utilized as a useful promoter in Koenigs-Knorr synthesis.

The mechanism proceeds through the formation of an oxocarbenium ion intermediate. The presence of a participating group, like the acetyl group at the C-2 position of the glucose donor, leads to the formation of a more stable dioxolanium ion intermediate. This intermediate is then attacked by the hydroxyl group of methyl salicylate from the opposite side, resulting in a 1,2-trans-glycosidic bond, which corresponds to the β-anomer. This stereoselectivity is a key advantage of this method for producing Salicylic Acid β-D-Glucoside.

Following the glycosylation step

Emerging Research Areas and Future Perspectives

Elucidating the Precise Regulatory Networks Governing Salicylic (B10762653) Acid 2-O-β-D-Glucoside Homeostasis

The maintenance of a balanced equilibrium between free salicylic acid (SA) and its glucosylated form, salicylic acid 2-O-β-D-glucoside (SAG), is pivotal for an effective plant immune response. This delicate homeostasis is primarily governed by the activity of UDP-glucosyltransferases (UGTs). In the model plant Arabidopsis thaliana, several UGTs have been identified as key players in the glucosylation of SA.

Extensive research has pinpointed three UGTs in Arabidopsis with significant roles in SAG formation: UGT74F1, UGT74F2, and UGT76B1. nih.gov In vitro studies have shown that UGT74F1 specifically catalyzes the formation of SAG, while UGT74F2 can produce both SAG and salicylic acid glucose ester (SGE). nih.gov The significance of these enzymes in vivo is underscored by genetic studies. Mutants lacking functional UGT74F1 or UGT76B1 exhibit reduced SAG levels and a corresponding increase in free SA, leading to enhanced disease resistance. nih.gov This highlights the crucial role of these UGTs in sequestering active SA to prevent constitutive defense activation, which can be detrimental to plant growth and development.

Beyond Arabidopsis, research in other plant species is expanding our understanding of SAG regulatory networks. In Camellia sinensis (tea plant), the glucosyltransferase CsUGT87E7 has been shown to be induced by both SA application and infection with the pathogen Pseudopestalotiopsis camelliae-sinensis. nih.gov Interestingly, CsUGT87E7 primarily synthesizes SGE, demonstrating a different mechanism for modulating SA homeostasis compared to the primary SAG formation in Arabidopsis. nih.gov This suggests that different plant species may have evolved distinct strategies for regulating SA levels through glucosylation.

The regulation of these UGTs themselves is a complex process. Their expression is often induced by pathogen attack and SA treatment, indicating a feedback mechanism to control SA levels during an immune response. nih.govnih.gov This intricate regulatory network ensures that plants can mount a rapid and robust defense while maintaining the ability to return to a normal physiological state once the threat has subsided.

Enzyme Organism Primary Product(s) Reference
UGT74F1Arabidopsis thalianaSalicylic acid 2-O-β-D-glucoside (SAG) nih.govnih.gov
UGT74F2Arabidopsis thalianaSalicylic acid 2-O-β-D-glucoside (SAG), Salicylic acid glucose ester (SGE) nih.govnih.gov
UGT76B1Arabidopsis thalianaSalicylic acid 2-O-β-D-glucoside (SAG) nih.gov
CsUGT87E7Camellia sinensisSalicylic acid glucose ester (SGE) nih.gov

Development of High-Throughput Screening Platforms for Modulators of SAG Metabolism

The identification of chemical compounds that can modulate the activity of SA glucosyltransferases (SGTs) presents a promising strategy for enhancing plant disease resistance. High-throughput screening (HTS) platforms are instrumental in this endeavor, enabling the rapid testing of large chemical libraries for their ability to influence SAG metabolism.

A notable example of such a platform was developed to identify compounds that could prime the plant's immune response. This HTS procedure utilized cultured Arabidopsis thaliana cells to screen for chemicals that potentiate pathogen-activated cell death. nih.gov This approach led to the identification of five compounds that effectively prime the immune system. Further investigation revealed that these compounds enhanced disease resistance against pathogenic Pseudomonas bacteria in whole plants. A key finding was that pretreatment with these compounds led to an increase in endogenous free SA levels, while concurrently reducing the accumulation of its inactive form, SAG. nih.gov

The mechanism of action for these compounds was determined to be the direct inhibition of SA glucosyltransferases. In vitro assays confirmed that these molecules could inhibit the activity of two key Arabidopsis SGTs. nih.gov This discovery provides a clear proof-of-concept that targeting SGTs with small molecules can be an effective way to manipulate the SA-SAG equilibrium and bolster plant defenses. The development of such HTS platforms is crucial for discovering novel plant activators that could be used in agriculture to protect crops from disease.

While the specific chemical structures of the five identified compounds were not disclosed in the primary publication, the study demonstrates the power of HES for identifying modulators of SAG metabolism. The general approach involves:

Assay Development: Creating a sensitive and robust assay that can be automated to measure a proxy for SGT activity, such as cell death or the expression of a reporter gene linked to an SA-responsive promoter.

Library Screening: Testing a large and diverse library of chemical compounds in the automated assay.

Hit Identification and Validation: Identifying compounds that produce a desired response and validating their activity in secondary assays and whole-plant systems.

Mechanism of Action Studies: Determining the specific molecular target of the identified compounds, such as the direct inhibition of SGT enzymes.

Application of Systems Biology Approaches for Comprehensive Pathway Modeling of SAG Dynamics

The regulation of salicylic acid and its glucosylated form is not a linear process but rather a complex network of interacting components. Systems biology offers a powerful framework for understanding these intricate dynamics by integrating experimental data with computational modeling. By creating comprehensive models of the SA metabolic pathway, researchers can simulate how perturbations, such as pathogen attack or genetic modifications, affect the entire system.

One such approach involves Flux Balance Analysis (FBA), a computational method used to predict metabolic fluxes in a genome-scale model of a cell or organism. A study utilizing FBA constructed a whole-cell model for Arabidopsis thaliana that included 23 pathways, 259 reactions, and 172 metabolites, with a specific focus on the interplay between SA and sphingolipid metabolism. oup.com This model was able to predict significant changes in the fluxes of certain sphingolipid species following treatment with exogenous SA. These in silico predictions were then validated through 15N-labeled metabolic turnover analysis, which showed that SA treatment indeed alters sphingolipid concentrations and turnover rates. oup.com

While this study focused on the broader effects of SA, similar systems biology approaches can and are being applied to specifically model the dynamics of SAG homeostasis. Such models would incorporate:

Kinetic parameters of the UGTs involved in SAG synthesis.

Transcriptional regulation of these UGTs in response to various stimuli.

Transport processes that move SA and SAG between different cellular compartments, such as the cytoplasm and the vacuole.

Interactions with other hormonal pathways , as SA signaling is known to have significant crosstalk with pathways like those for jasmonic acid and ethylene (B1197577). nih.gov

By building and refining these models, researchers can gain a more holistic understanding of how plants fine-tune their defense responses. These models can also be used to predict the outcomes of genetic engineering strategies, helping to design more effective approaches for enhancing plant resilience. The complexity of the SA signaling network, with its multiple feedback and feedforward loops, makes it an ideal candidate for systems biology investigation. nih.govnih.gov

Genetic Engineering and Biotechnological Strategies for Harnessing SAG Metabolism for Enhanced Plant Resilience

The knowledge gained from studying SAG metabolism is paving the way for innovative genetic engineering and biotechnological strategies to improve crop resilience. By manipulating the genes involved in the conversion of SA to SAG, it is possible to enhance a plant's natural defense mechanisms.

One promising strategy is the silencing or knocking out of genes encoding SA glucosyltransferases (SGTs). As demonstrated in Nicotiana benthamiana, silencing the SAGT gene resulted in increased resistance to viral infection and restricted the spread of bacterial pathogens. nih.gov This is attributed to the higher levels of free, active SA available to mount a defense response. Conversely, overexpressing SAGT in the same plant species led to increased susceptibility to viruses, as the excess enzyme rapidly converted SA into its inactive glucosylated form. nih.gov

However, the relationship between SA levels and plant fitness is not always straightforward. While high levels of SA can enhance disease resistance, they can also lead to a "growth-defense trade-off," where the plant's growth and development are penalized. oup.com This highlights the need for precise and controlled genetic modifications. For instance, expressing a bacterial SA synthase gene in Arabidopsis led to elevated SA levels and increased disease resistance but also resulted in decreased plant growth. oup.com

Future biotechnological strategies will likely focus on more nuanced approaches, such as:

Promoter engineering: Using pathogen-inducible promoters to drive the expression of SGTs or SGT-silencing constructs. This would allow for the modulation of SA levels only when the plant is under attack, avoiding the negative impacts on growth during normal conditions.

Gene editing: Employing tools like CRISPR-Cas9 to make precise modifications to the regulatory regions of SGT genes, fine-tuning their expression levels rather than causing a complete knockout. nih.gov

Targeting specific UGTs: Given that different UGTs may have distinct roles in various tissues or under different conditions, targeting specific members of the UGT family could allow for more targeted effects on plant resilience.

By harnessing these advanced biotechnological tools, it is becoming increasingly feasible to engineer crops with enhanced and durable disease resistance, contributing to global food security.

Q & A

Q. What are the key physicochemical properties of salicylic acid beta-D-glucoside that influence experimental design?

Salicylic acid beta-D-glucoside (CAS 10366-91-3) has a molecular formula of C₁₃H₁₆O₈, with a melting point of 8.4°C and a boiling point of 108,288.84°C. Its density (16,457 g/cm³) and viscosity (24.8 cP) are critical for solubility studies and solvent selection in extraction protocols. These properties guide decisions on storage conditions (e.g., avoiding high temperatures) and handling procedures to prevent degradation .

Q. Which analytical techniques are validated for identifying salicylic acid beta-D-glucoside in plant extracts?

Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) is the primary method, as demonstrated in metabolite profiling of Chlorophytum comosum root extracts. Peaks corresponding to the compound are cross-referenced with databases like XCMS Metlin. Retention times and mass-to-charge (m/z) ratios are key parameters for identification .

Q. How can researchers isolate salicylic acid beta-D-glucoside from plant tissues?

Aqueous extraction followed by LC-ESI-MS analysis is effective. For example, root extracts of Chlorophytum comosum are homogenized in water, centrifuged, and filtered before LC-ESI-MS profiling. This minimizes interference from non-polar metabolites .

Advanced Research Questions

Q. How can LC-ESI-MS parameters be optimized to differentiate salicylic acid beta-D-glucoside from structurally similar glycosides?

Adjusting collision energy in tandem MS (MS/MS) enhances fragmentation patterns unique to the glucoside moiety. Coupling with high-resolution mass spectrometry (HRMS) improves specificity by resolving isotopic fine structure. Calibration with authentic standards is recommended to validate peaks .

Q. What strategies resolve contradictory database matches during untargeted metabolomic studies of salicylic acid beta-D-glucoside?

Combine orthogonal techniques:

  • Nuclear Magnetic Resonance (NMR) for structural elucidation of ambiguous peaks.
  • Isotopic labeling to trace metabolic precursors in biosynthesis pathways.
  • Multi-database cross-referencing (e.g., METLIN, HMDB) to reduce false positives .

Q. How can environmental persistence of salicylic acid beta-D-glucoside be assessed in urban stormwater runoff?

Solid-phase extraction (SPE) pre-concentrates the compound from dissolved organic matter. LC-ESI-MS quantification is paired with stability tests under varying pH and UV exposure to model degradation kinetics. This approach addresses challenges from co-eluting organic contaminants .

Q. What experimental designs elucidate the biosynthetic pathway of salicylic acid beta-D-glucoside in plants?

  • Isotopic tracer studies : Feed labeled precursors (e.g., ¹³C-glucose) to track glycosylation steps.
  • Gene knockout models : Silence putative UDP-glucosyltransferase genes to disrupt biosynthesis.
  • Enzyme assays : Characterize glucosyltransferase activity in vitro using salicylic acid and UDP-glucose substrates .

Methodological Considerations

  • Data Contradiction Analysis : When database matches are absent (e.g., unrecorded peaks in LC-ESI-MS), use de novo spectral interpretation and synthetic standards for verification .
  • Quantitative Validation : Employ internal standards (e.g., deuterated analogs) to correct matrix effects in LC-MS quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.